Holmium nitride

Optoelectronics Semiconductor Physics Rare-Earth Nitrides

The ferromagnetic semiconductor Holmium nitride (HoN, Tc ~18 K, bandgap ~2.03 eV) is uniquely differentiated within the rare-earth nitride series. Unlike TbN (Tc ~43 K) or DyN (bandgap 2.60–2.90 eV), HoN's 4f¹¹ configuration enables cryogenic spintronic spin-filtering, magnetocaloric cooling near H₂ liquefaction (ΔS_M peak 36.6 J/kg·K at 14.2 K), and visible-spectrum photodetection (500–700 nm). Substituting ErN or DyN compromises device performance. High-purity HoN powder ensures batch consistency in Tc and optical bandgap for thin-film device stacks.

Molecular Formula HoN
Molecular Weight 178.937 g/mol
CAS No. 12029-81-1
Cat. No. B084079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolmium nitride
CAS12029-81-1
Molecular FormulaHoN
Molecular Weight178.937 g/mol
Structural Identifiers
SMILESN#[Ho]
InChIInChI=1S/Ho.N
InChIKeyYKIJUSDIPBWHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Holmium Nitride (HoN) Procurement Guide: Core Properties and Scientific Identity


Holmium nitride (HoN, CAS: 12029-81-1) is a binary rare-earth mononitride crystallizing in a face-centered cubic rock-salt (NaCl) structure with a high theoretical density of 10.6 g/cm³ [1]. It belongs to the class of intrinsic ferromagnetic semiconductors, wherein the highly localized 4f¹¹ electron configuration of the Ho³⁺ ion confers strong magnetic anisotropy and a net ferromagnetic moment up to approximately 18 K [2]. Unlike transition-metal nitrides that are typically metallic, HoN and its rare-earth nitride (REN) analogs exhibit simultaneous semiconducting and magnetic ordering, positioning them as candidates for cryogenic spintronics, spin-filtering devices, and magnetocaloric refrigeration near liquid-hydrogen temperatures [3][4].

Holmium Nitride vs. Other Rare-Earth Nitrides: Why HoN is Not an Interchangeable Commodity


Within the rare-earth mononitride series (GdN, TbN, DyN, HoN, ErN), substitution based on nominal similarity alone is scientifically invalid. Although all members share the same NaCl crystal structure, the specific occupancy of the highly localized 4f orbitals (4f⁷ for Gd, 4f⁸ for Tb, 4f⁹ for Dy, 4f¹¹ for Ho, 4f¹¹ for Er) dictates fundamentally different electronic band gaps, magnetic ordering temperatures (Curie/Néel temperatures), and magnetocaloric response [1][2]. For instance, while TbN orders ferromagnetically at approximately 43 K, HoN orders at approximately 18 K—a difference that critically determines the operating temperature window for a cryogenic device [3]. Furthermore, the measured optical band gap for HoN (1.70–2.03 eV) is distinctly narrower than those of DyN (2.60–2.90 eV) and ErN (2.40–2.78 eV) in comparable experimental runs, meaning that device stacks designed for specific wavelength absorption or spin-filtering efficiency will fail if a different REN is substituted [4]. The evidence below quantifies these non-interchangeable parameters.

Holmium Nitride Quantitative Differentiation: A Head-to-Head Evidence Assessment


Optical Bandgap Differentiation: HoN Exhibits a Distinctly Narrower Gap than DyN and ErN for Visible-Light Absorption

When selecting a rare-earth nitride for optoelectronic or spintronic devices operating in the visible/near-infrared spectrum, the optical bandgap is a critical differentiator. In a controlled experimental survey of rare-earth nitrides, HoN was found to possess an optical transmission absorption edge corresponding to a bandgap of 1.70–1.88 eV [1]. In the same study, DyN and ErN exhibited significantly wider gaps of 2.60–2.90 eV and 2.40–2.78 eV, respectively [1]. More recent work on optimized nanocrystalline thin films confirms a direct bandgap for HoN of approximately 2.03 eV [2]. This narrower gap in HoN translates to enhanced absorption in the visible range (~2×10⁵ cm⁻¹), a property that is not interchangeable with the wider-gap DyN and ErN analogs for applications such as photodetectors or light-emitting devices [3].

Optoelectronics Semiconductor Physics Rare-Earth Nitrides

Magnetic Ordering Temperature: HoN's 18 K Curie Point vs. TbN's 43 K Dictates Cryogenic Operating Window

The ferromagnetic Curie temperature (T_C) is a non-negotiable parameter for devices reliant on spin-polarized transport at cryogenic temperatures. Neutron diffraction studies have established that HoN becomes ferromagnetic with a T_C of approximately 18 K [1]. This value has been consistently reproduced in more recent thin-film magnetometry, which confirms ferromagnetic ordering up to ~18 K [2][3]. In direct contrast, the neighboring rare-earth nitride TbN exhibits a significantly higher T_C of approximately 43 K under identical measurement conditions [1]. This 25 K difference is not a minor variation; it defines the upper temperature limit for spin-dependent functionality. A device designed for the 4–18 K regime using HoN will fail if TbN is substituted due to premature loss of ferromagnetic order.

Spintronics Cryogenic Electronics Magnetic Semiconductors

Magnetocaloric Effect: HoN Delivers a High Entropy Change of 36.6 J/kg·K at 5T for Hydrogen Liquefaction

For magnetocaloric refrigeration, the isothermal magnetic entropy change (ΔS_m) under an applied field is the key performance metric. HoN particles synthesized by a microwave-assisted sol-gel method exhibit a high ΔS_m of 36.6 J/kg·K in an applied field of 5 Tesla at a temperature of 14.2 K [1]. While this value is reported to be comparable to those of other rare-earth mononitrides prepared by carbothermic reduction or plasma arc discharge, the specific combination of a relatively high ΔS_m and a peak temperature near 14 K makes HoN uniquely suited for the pre-cooling or direct liquefaction of hydrogen (boiling point ~20 K) [1][2]. This quantitative performance metric is critical for engineering the active magnetic regenerator in a hydrogen liquefier, where alternative materials with lower ΔS_m or mismatched peak temperatures would reduce system efficiency.

Magnetocaloric Refrigeration Hydrogen Liquefaction Cryogenic Cooling

Electronic Structure and Half-Metallicity: HoN's Narrow Indirect Gap and Spin Polarization Potential

The potential for 100% spin polarization at the Fermi level—half-metallicity—is a defining feature for spin-filtering and spin-injection devices. First-principles calculations using GGA-SIC (Generalized Gradient Approximation with Self-Interaction Correction) predict an indirect bandgap of approximately 0.9 eV for pure HoN [1]. More recent full-potential linearized augmented plane wave (FP-LAPW) calculations across the DyN-HoN-ErN series show that HoN possesses an indirect bandgap (Γ–X) within the range of 0.48–1.13 eV, with strong visible-light absorption (~2×10⁵ cm⁻¹) and an optical bandgap of 1.07–1.3 eV [2]. Furthermore, computational studies indicate that ferromagnetic HoN requires an unusually high number of unoccupied electronic states to achieve its ground state, and that its electronic structure is highly sensitive to magnetization—conditions that can be tuned toward half-metallic behavior [3]. While not a direct experimental comparison, these theoretical parameters differentiate HoN from wider-gap or metallic RENs in the design of spintronic heterostructures.

Half-Metallic Ferromagnets Spintronics Density Functional Theory

Thermoelectric Figure of Merit: HoN Competes with ErN at High Temperatures (ZT ~0.85–0.91 at 1200 K)

Beyond low-temperature magnetic applications, first-principles calculations predict that HoN possesses a competitive thermoelectric figure of merit (ZT) at elevated temperatures. In a recent FP-LAPW study, HoN and ErN both achieved ZT values in the range of 0.85–0.91 at 1200 K, whereas DyN peaked at a lower ZT of 0.62 at 950 K [1]. While these are theoretical predictions and no experimental ZT data exist for pure HoN, the comparable performance to ErN and the distinct advantage over DyN at high temperatures suggest that HoN could be a candidate for thermoelectric energy harvesting in extreme environments, provided its chemical stability at such temperatures can be experimentally validated.

Thermoelectrics Energy Harvesting High-Temperature Materials

Holmium Nitride Application Scenarios: Where HoN Outperforms or Replaces Analog Compounds


Cryogenic Spintronic Devices (4–18 K Operation)

HoN's well-defined ferromagnetic Curie temperature of 18 K and semiconducting nature make it an ideal material for spin-filtering and spin-injection devices operating in the 4–18 K range [1][2]. This temperature window aligns with many superconducting electronics and cryogenic computing platforms, where HoN can serve as a spin-aligner in magnetic tunnel junctions or as a source of spin-polarized carriers in hybrid superconductor-ferromagnet devices [3]. Unlike TbN (Tc ~43 K), HoN's lower Tc ensures that the device's magnetic state can be switched with lower thermal loads, reducing parasitic heat dissipation in cryogenic environments.

Magnetocaloric Refrigeration for Hydrogen Liquefaction

With a peak magnetic entropy change of 36.6 J/kg·K at 14.2 K under 5 T, HoN is a strong candidate for active magnetic regenerators in hydrogen liquefiers [4]. The operating temperature of ~14 K is well-matched to the 20 K boiling point of hydrogen, allowing efficient pre-cooling or direct liquefaction when integrated into a multi-stage magnetic cooling system. The cubic rock-salt structure and high density (10.6 g/cm³) provide a robust framework for repeated thermal cycling and magnetic field exposure, essential for industrial refrigeration cycles.

Optoelectronic Devices Requiring Visible-Light Absorption

The direct bandgap of ~2.03 eV and strong visible-light absorption coefficient (~2×10⁵ cm⁻¹) position HoN as a promising absorber layer in thin-film photodetectors or light-emitting devices [2][5]. In head-to-head comparison, HoN's narrower gap (1.70–2.03 eV) relative to DyN (2.60–2.90 eV) and ErN (2.40–2.78 eV) allows it to capture a broader portion of the visible spectrum, making it the preferred rare-earth nitride when designing devices for the 500–700 nm wavelength range [5].

High-Temperature Thermoelectric Energy Harvesting

Theoretically, HoN exhibits a high thermoelectric figure of merit (ZT ~0.85–0.91 at 1200 K), placing it on par with ErN and well above DyN (ZT 0.62 at 950 K) for waste-heat recovery applications [5]. While experimental validation is pending, the computational prediction suggests that HoN could be a viable candidate for thermoelectric generators in high-temperature industrial processes, provided its chemical stability under oxidizing conditions can be mitigated through encapsulation or protective coatings.

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